molecular formula C16H18N4O3 B2903574 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine CAS No. 158399-79-2

1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine

Cat. No.: B2903574
CAS No.: 158399-79-2
M. Wt: 314.345
InChI Key: CAFRYYWOTKPYMX-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methoxyphenyl group and a 5-nitropyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Methoxyphenyl Group: The piperazine core is then reacted with 3-methoxyphenyl halide in the presence of a base such as potassium carbonate to introduce the 3-methoxyphenyl group.

    Introduction of 5-Nitropyridin-2-yl Group: Finally, the compound is reacted with 5-nitropyridin-2-yl halide under similar conditions to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of 1-(3-Hydroxyphenyl)-4-(5-nitropyridin-2-yl)piperazine.

    Reduction: Formation of 1-(3-Methoxyphenyl)-4-(5-aminopyridin-2-yl)piperazine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)piperazine: Lacks the nitropyridinyl group, potentially altering its chemical and biological properties.

    1-(5-Nitropyridin-2-yl)piperazine: Lacks the methoxyphenyl group, which may affect its reactivity and interactions.

    1-(3-Hydroxyphenyl)-4-(5-nitropyridin-2-yl)piperazine: An oxidized derivative with different chemical properties.

Uniqueness

1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is unique due to the presence of both the methoxyphenyl and nitropyridinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups may make it particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-23-15-4-2-3-13(11-15)18-7-9-19(10-8-18)16-6-5-14(12-17-16)20(21)22/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFRYYWOTKPYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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